(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Overview
Description
(+)-AJ 76 hydrochloride: is a chemical compound known for its role as an antagonist of dopamine autoreceptors. It has significant implications in neuropharmacology due to its interaction with various dopamine receptors, including hD3, hD4, hD2S, hD2L, and rD2 receptors . This compound is primarily used in research settings to study dopamine-related functions and disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-AJ 76 hydrochloride involves multiple steps. One common method includes the reduction of a precursor compound using lithium aluminium tetrahydride in tetrahydrofuran, followed by heating for several hours . This process yields the desired compound with specific reaction conditions tailored to optimize the yield and purity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (+)-AJ 76 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using agents like lithium aluminium tetrahydride.
Substitution: This involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium tetrahydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction typically produces simpler, hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, (+)-AJ 76 hydrochloride is used to study the properties and reactions of dopamine receptor antagonists. It serves as a model compound for developing new drugs targeting dopamine receptors.
Biology: In biological research, this compound is used to investigate the role of dopamine in various physiological processes. It helps in understanding the mechanisms of dopamine-related disorders such as Parkinson’s disease and schizophrenia.
Medicine: (+)-AJ 76 hydrochloride has potential therapeutic applications in treating dopamine-related disorders. It is used in preclinical studies to evaluate its efficacy and safety as a potential drug candidate.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting dopamine receptors. It serves as a reference compound for quality control and standardization.
Mechanism of Action
Mechanism: (+)-AJ 76 hydrochloride exerts its effects by binding to dopamine autoreceptors, thereby inhibiting dopamine release. This action modulates dopamine levels in the brain, affecting various neurological functions .
Molecular Targets and Pathways: The primary molecular targets of (+)-AJ 76 hydrochloride are dopamine receptors, including hD3, hD4, hD2S, hD2L, and rD2 receptors. By antagonizing these receptors, the compound influences dopamine signaling pathways, which are crucial for motor control, reward, and cognition.
Comparison with Similar Compounds
Haloperidol: Another dopamine receptor antagonist used in the treatment of schizophrenia.
Clozapine: An atypical antipsychotic that also targets dopamine receptors but with a different binding profile.
Risperidone: A dopamine antagonist used to treat various psychiatric disorders.
Uniqueness: (+)-AJ 76 hydrochloride is unique due to its selective antagonism of dopamine autoreceptors, making it particularly useful in research focused on dopamine regulation. Unlike other compounds, it has a specific binding affinity for multiple dopamine receptor subtypes, providing a broader scope of action .
Properties
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H/t11-,14+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRYNZFMOLYYQB-YECZQDJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042580 | |
Record name | (+)-AJ 76 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85378-82-1 | |
Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-5-methoxy-1-methyl-N-propyl-, hydrochloride (1:1), (1S,2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85378-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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